
5-Amino-2-(phenylsulfanyl)benzenecarbonitrile
Übersicht
Beschreibung
5-Amino-2-(phenylsulfanyl)benzenecarbonitrile is a chemical compound with the molecular formula C13H10N2S . It is a specialized reagent used in chemical reactions .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-(phenylsulfanyl)benzenecarbonitrile consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight of this compound is 226.3 .Chemical Reactions Analysis
The specific chemical reactions involving 5-Amino-2-(phenylsulfanyl)benzenecarbonitrile are not detailed in the search results. It’s likely that this compound is used as a reagent in various chemical reactions .Wissenschaftliche Forschungsanwendungen
- Application Summary : This research focuses on the development of biodegradable, flexible, and piezoelectric nanofibers of glycine crystals embedded inside polycaprolactone (PCL). These nanofibers are used to fabricate a biodegradable ultrasound transducer for facilitating the delivery of chemotherapeutic drugs to the brain .
- Methods of Application : The material processing strategy involves creating nanofibers of glycine crystals embedded inside PCL. The glycine-PCL nanofiber film exhibits stable piezoelectric performance with a high ultrasound output .
- Results or Outcomes : The device remarkably enhances the animal survival time (twofold) in mice-bearing orthotopic glioblastoma models .
Highly Piezoelectric, Biodegradable, and Flexible Amino Acid Nanofibers for Medical Applications
Design, Synthesis, and Structure–Activity Relationships of Novel N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
For example, benzonitrile, a similar compound, is a useful solvent and a versatile precursor to many derivatives. It reacts with amines to afford N-substitified benzamides after hydrolysis . It is also a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-2-phenylsulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGAQSPPHVBONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(phenylsulfanyl)benzenecarbonitrile | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-2-yl)urea](/img/structure/B2733841.png)
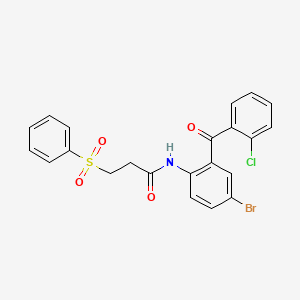
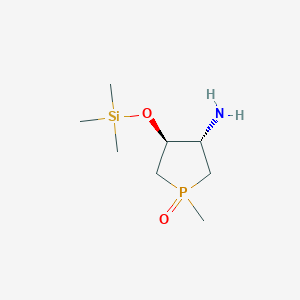

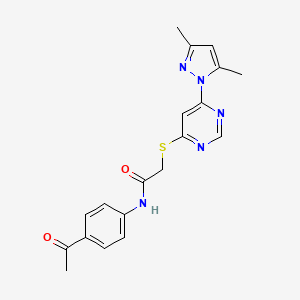
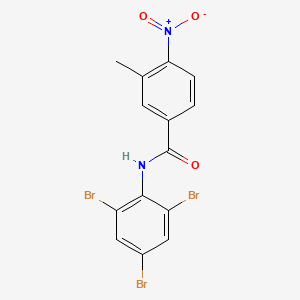
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2733853.png)

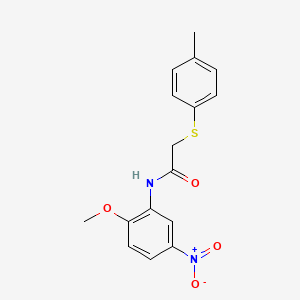
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2733857.png)
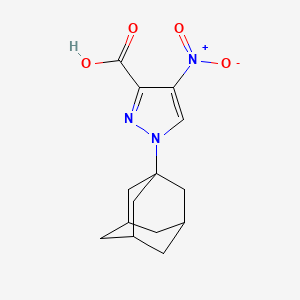
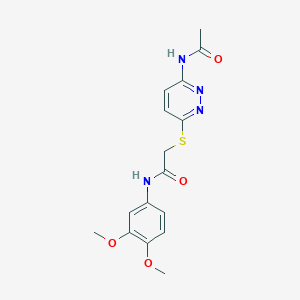
![3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2733862.png)
